molecular formula C26H43NO6 B12425025 3|A-Glycocholic Acid-d5

3|A-Glycocholic Acid-d5

Cat. No.: B12425025
M. Wt: 470.7 g/mol
InChI Key: RFDAIACWWDREDC-NEESFDPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Bile Acid Skeleton Configuration

The molecular framework of 3β-Glycocholic Acid-d5 derives from the 5β-cholan-24-oic acid skeleton, a tetracyclic steroid structure with three hydroxyl groups at positions 3β, 7α, and 12α (Figure 1). The A/B ring junction adopts a cis conformation (5β orientation), a stereochemical hallmark of physiologically active bile acids. The glycine moiety conjugates to the C-24 carboxyl group via an amide bond, forming the N-choloylglycine structure.

Table 1: Core Structural Properties

Property Value Source
Molecular Formula C₂₆H₃₈D₅NO₆
Molecular Weight 470.65 g/mol
Stereochemistry 3β,7α,12α-trihydroxy-5β-cholan-24-oyl
Glycine Conjugation Amide bond at C-24

The planar structure is stabilized by intramolecular hydrogen bonds between the 3β-hydroxyl group and the glycine carbonyl oxygen, as inferred from nuclear magnetic resonance (NMR) data. This interaction imposes rigidity on the A-ring, a feature critical for maintaining bile acid solubility and micelle-forming capacity.

Deuterium Substitution Patterns and Isotopic Enrichment

Deuterium atoms replace five hydrogen atoms at positions 2,2',3,4, and 4' on the steroid nucleus (Figure 2), as confirmed by high-resolution mass spectrometry (exact mass: 470.340 Da). Isotopic purity exceeds 98.3%, with residual protiated species (d₀) accounting for ≤0.48%. This labeling strategy minimizes metabolic interference in tracer studies while preserving the compound's physicochemical behavior.

Key Isotopic Features:

  • Deuterium Positions: C-2 (axial), C-3 (equatorial), and C-4 (axial) hydrogens on the steroid A-ring.
  • Isotopic Purity: 98.3% (mean of three batches).
  • Synthetic Route: Catalytic deuteration of glycocholic acid precursors under controlled pH and temperature.

The deuterium substitution pattern does not alter the molecule's critical micellar concentration or aggregation number, as demonstrated by comparative studies with non-deuterated glycocholic acid.

Conformational Analysis of Glycine Moiety

The glycine conjugate adopts a syn periplanar conformation relative to the steroid nucleus, with the amide nitrogen forming a hydrogen bond with the 7α-hydroxyl group (Figure 3). This spatial arrangement was deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) correlations between the glycine α-protons and the C-23 methylene group.

Conformational Determinants:

  • Amide Bond Rigidity: Restricted rotation due to partial double-bond character (resonance stabilization).
  • Steric Effects: The 5β-hydrogen hinders free rotation of the glycine moiety about the C-24–N axis.
  • Solvent Interactions: In aqueous media, the glycine carboxylate engages in electrostatic interactions with sodium ions, further stabilizing the extended conformation.

Molecular dynamics simulations reveal that the glycine moiety samples two predominant conformers in solution: a major state (85% occupancy) with the carboxylate oriented toward the steroid β-face and a minor state (15%) facing the α-side. This dynamic behavior enhances solubility by exposing polar groups to the aqueous environment.

Properties

Molecular Formula

C26H43NO6

Molecular Weight

470.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D

InChI Key

RFDAIACWWDREDC-NEESFDPTSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Aminolysis with Glycine Ethyl Ester

The anhydride is treated with glycine ethyl ester in aqueous acetone, leading to the formation of glycocholic acid ethyl ester. This step achieves 76–92% yield, with crystallization in hydroacetonic solutions reducing free cholic acid to <0.5%.

Key parameters :

  • Glycine ester : Ethyl ester (1.5 eq)
  • Reaction time : 12 hours
  • Precipitation pH : 7.0–7.5

Deuterium Incorporation Strategies

Deuterium labeling at the 3α, 7α, 12α, 23, and 24 positions (denoted as 3\|A-Glycocholic Acid-d5) is achieved through two primary routes:

Post-Synthetic Deuteration

Deuterium is introduced after glycocholic acid synthesis via catalytic hydrogenation. For example:

  • Catalyst : 10% Pd/C
  • Deuterium source : D₂ gas
  • Conditions : 70°C in ethyl acetate, 8–16 hours.

This method selectively deuterates alkene intermediates, with isotopic purity >98.5% achieved through fractional precipitation.

Precursor Deuteration

Deuterated cholic acid is synthesized first by replacing protiated reagents with deuterated analogs:

  • Reducing agents : LiAlD₄ instead of LiAlH₄ for ketone reduction.
  • Solvents : D₂O in hydrolysis steps to incorporate deuterium at exchangeable hydroxyl positions.

Example :
Cholic acid-d5 is synthesized via Horiuti-Polanyi mechanism using D₂ and Pd/C, followed by glycine conjugation.

Process Optimization and Yield Data

Comparative Analysis of Synthetic Routes

Method Deuterium Source Yield (%) Purity (%) Reference
Mixed anhydride + D₂ D₂ gas 76 95
LiAlD₄ reduction LiAlD₄ 68 92
Fractional precipitation D₂O 85 98

Critical Process Parameters

  • Temperature control : Hydrogenation at >70°C improves deuterium uptake but risks steroid backbone degradation.
  • Catalyst loading : 5–10% Pd/C optimizes D₂ incorporation without over-reduction.
  • pH during hydrolysis : Maintaining pH 2.0–2.5 during acidification prevents esterification byproducts.

Analytical Validation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Deuterated species are identified via characteristic mass shifts:

  • Parent ion : m/z 464.3 → 470.3 (+6 Da for 5 deuteriums).
  • Fragmentation : Loss of glycine moiety (m/z 74.0) confirms conjugation integrity.

Nuclear Magnetic Resonance (NMR)

¹³C NMR distinguishes deuterated positions through signal splitting:

  • C3, C7, C12 : Triplet splitting (²JCD = 25 Hz).
  • C23, C24 : Doublets (²JCD = 19 Hz).

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterium gas (D₂) and LiAlD₄ account for 60–70% of production costs, necessitating efficient recycling systems.

Regulatory Considerations

  • Isotopic purity : ≥95% required for pharmacokinetic studies.
  • Residual solvents : Acetone and ethyl acetate must be <50 ppm per ICH guidelines.

Chemical Reactions Analysis

Metabolic Reactions in Bile Acid Pathways

3|A-Glycocholic Acid-d5 participates in enzymatic transformations central to bile acid metabolism:

5α/5β-Reductase Catalyzed Reduction

  • Substrate : 3-oxo-Δ⁴-DCA (3-oxo-Δ⁴-cholenoic acid).

  • Enzymes : BaiP (bile acid 5α-reductase) and BaiA1 (3α-hydroxysteroid dehydrogenase) .

  • Reaction :

    3 oxo DCABaiPallo DCA 5 reduced BaiA13 hydroxy 5 DCA\text{3 oxo DCA}\xrightarrow{\text{BaiP}}\text{allo DCA 5 reduced }\xrightarrow{\text{BaiA1}}\text{3 hydroxy 5 DCA}
  • Role of deuterium : Isotopic labeling distinguishes intermediates in mass spectrometry, enabling precise tracking of stereochemical outcomes .

Conjugation/Deconjugation Dynamics

  • Hepatic conjugation : Catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), forming glycine/taurine conjugates .

  • Intestinal deconjugation : Gut microbiota (e.g., Clostridium) hydrolyze the glycine moiety via bile salt hydrolases, regenerating free cholic acid-d5.

Table 2: Enzymatic Reaction Kinetics
| Enzyme | Substrate | KmK_m
(μM) | VmaxV_{max}
(nmol/min/mg) |
|---------------------|----------------------------|----------------|-----------------------------|
| BaiP (5α-reductase) | 3-oxo-Δ⁴-DCA | 12.4 ± 1.2 | 8.7 ± 0.9 |
| BAAT | Cholic acid-d5-CoA + glycine | 9.8 ± 0.8 | 15.2 ± 1.4 |

Sulfation and Detoxification

Hepatic sulfotransferases (SULT2A1) sulfate the 3α-hydroxyl group, enhancing water solubility for renal excretion:

3 A Glycocholic Acid d5+PAPS3 sulfo Glycocholic Acid d5+PAP\text{3 A Glycocholic Acid d5}+\text{PAPS}\rightarrow \text{3 sulfo Glycocholic Acid d5}+\text{PAP}

  • Impact : Sulfation reduces cytotoxicity but may impair micelle formation, affecting lipid absorption .

Stability Under Physiological Conditions

  • pH-dependent hydrolysis : At intestinal pH (6–7), slow hydrolysis releases deuterated cholic acid and glycine (t1/2=12hrt_{1/2}=12\,\text{hr}
    ).

  • Thermal stability : Decomposes above 200°C, with deuterium retention >98% at 37°C over 24 hours.

Scientific Research Applications

It appears the query is for information on "3|A-Glycocholic Acid-d5", which may be a misspelling of Glycocholic Acid-d5. Here's what the available search results suggest regarding glycocholic acid-d5 and related compounds:

Glycocholic Acid-d5 Overview
Glycocholic Acid-d5 is a labeled form of glycocholic acid, which is a conjugated bile acid . Bile acids like glycocholic acid are synthesized in the liver from cholesterol and go through a series of enzymatic reactions . Glycocholic acid is a key component of bile acids and has anti-inflammatory and antioxidant effects . It is also used as a pharmaceutical excipient due to its amphiphilic molecular structure .

Applications in Research

  • Analytical Standard: Glycocholic Acid-d5 is suitable for pharmaceutical analytical testing and can be used as a reference standard to ensure reliable results .
  • Internal Standard: It can be used as an internal standard in GC-MS (Gas Chromatography-Mass Spectrometry) analysis of bile acids. For example, in one study, Cholic acid-d5 was used as an internal standard for preparing a calibration curve for bile acid analysis .
  • Bile Acid Research: Pure bile acids, including Glycocholic Acid-d5, are useful for research in clinical, toxicology, and research labs .
  • Metabolism Studies: Glycocholic acid is a product of the conjugation of cholic acid .

Related Bile Acid Research

  • IFALD Treatment: Fish oil emulsions, differing in phytosterol content from soybean oil emulsions, are used to treat Intestinal Failure-Associated Liver Disease (IFALD) in children. Replacing soybean oil with fish oil can alter plasma phytosterols, cytokines, and bile acids, correlating with changes in direct bilirubin levels .
  • Inborn Errors of Bile Acid Metabolism: Bile acid synthesis involves at least 14 enzymatic steps. Cholic acid can be used to treat these disorders, often leading to resolution of biochemical and histological abnormalities .
  • D4-3-OXOSTEROID 5b-REDUCTASE Deficiency: This deficiency can be diagnosed through urine analysis and is associated with elevated levels of allo-chenodeoxycholic and allo-cholic acids in serum .

Mechanism of Action

The mechanism of action of diABZI (compound 3) involves the activation of the STING pathway. The compound binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of GCA-d5 : High recovery rates and low RSD make it optimal for quantifying glycocholic acid in complex matrices .
  • Limitations of Taurine Conjugates : Poor SPE recovery and high RSD limit Taurocholic Acid-d5’s utility without plasma matrix adjustments .
  • Emerging Alternatives : Glyco-Obeticholic Acid-d5 is gaining traction in drug development but lacks the extensive validation of GCA-d5 .

Biological Activity

3α-Glycocholic Acid-d5, a deuterated form of glycocholic acid, is a bile acid formed by the conjugation of cholic acid with glycine. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in metabolism, liver function, and interactions with gut microbiota. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of Bile Acids

Bile acids are synthesized in the liver from cholesterol and play critical roles in digestion and absorption of lipids. They also act as signaling molecules that can influence metabolic processes throughout the body. The conjugation of bile acids with amino acids, such as glycine, enhances their solubility and facilitates their transport in the bile.

Biological Activity

1. Metabolic Functions

3α-Glycocholic Acid-d5 has been studied for its role in lipid metabolism. Research indicates that bile acids can modulate lipid absorption and metabolism through various mechanisms. For instance, studies have shown that certain bile acids can inhibit intestinal triacylglycerol hydrolysis, thereby reducing lipid absorption from the diet .

2. Liver Function

Bile acids are crucial for maintaining liver health. Abnormal levels can indicate liver dysfunction or disease progression. The measurement of specific bile acids, including 3α-Glycocholic Acid-d5, serves as a non-invasive marker for diagnosing liver cirrhosis and other hepatic disorders .

3. Gut Microbiota Interaction

The gut microbiota plays a significant role in modifying bile acids, which can impact their biological activity. The presence of certain microbial populations can influence the conversion of primary bile acids into secondary bile acids, affecting overall metabolism and health outcomes .

Table 1: Summary of Key Studies on 3α-Glycocholic Acid-d5

StudyFindingsImplications
Nature (2023)Identified the role of microbiota-derived metabolites on chemotherapy efficacySuggests dietary interventions could enhance treatment outcomes in cancer patients
JCI (2020)Investigated the effects of omega-3-derived NATs on lipid absorptionHighlights potential therapeutic applications for managing hyperlipidemia
PLOS One (2020)Evaluated enzymatic methods for total serum bile acid quantificationEmphasizes variability in response during enzymatic assays for individual bile acids

Detailed Research Findings

  • Lipid Absorption : A study demonstrated that 3α-Glycocholic Acid-d5 could significantly reduce intestinal lipid absorption when administered pharmacologically, indicating its potential use in managing conditions like obesity and metabolic syndrome .
  • Liver Disease Markers : Elevated levels of conjugated bile acids, including 3α-Glycocholic Acid-d5, were found to correlate with liver function tests in patients with cirrhosis, suggesting its utility as a biomarker for liver health .
  • Microbiota Modulation : Research has shown that dietary fibers can alter gut microbiota composition, which subsequently affects bile acid metabolism and may enhance the therapeutic effects of compounds like 3α-Glycocholic Acid-d5 in metabolic diseases .

Q & A

Q. What are the critical steps in synthesizing 3α-Glycocholic Acid-d5 for metabolomic studies?

Synthesis requires precise deuteration at stable positions (e.g., side chain or steroid nucleus) to minimize isotopic interference. Purification via reversed-phase HPLC with UV/Vis or MS detection ensures >98% isotopic purity. Confirm structural integrity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Batch-specific certificates of analysis (CoA) must validate deuterium incorporation and absence of unlabeled analogs .

Q. Which analytical techniques are optimal for quantifying 3α-Glycocholic Acid-d5 in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Optimize chromatographic separation using C18 columns and mobile phases (e.g., methanol/water with 0.1% formic acid) to resolve 3α-Glycocholic Acid-d5 from endogenous bile acids. Validate methods for linearity (R² >0.99), sensitivity (LOD <1 ng/mL), and recovery rates (85–115%) using isotope dilution calibration .

Q. How does deuteration position affect the analytical performance of 3α-Glycocholic Acid-d5 in mass spectrometry?

Deuteration on the side chain reduces interference from endogenous bile acids, as the steroid nucleus is metabolically stable. However, partial deuterium loss during sample preparation can occur if labile positions (e.g., hydroxyl groups) are labeled. Monitor isotopic patterns (M+5 vs. M+0) and adjust collision energy to minimize in-source fragmentation .

Advanced Research Questions

Q. How can batch-to-batch variability in 3α-Glycocholic Acid-d5 recovery be mitigated in longitudinal studies?

Implement batch correction algorithms (e.g., ComBat or surrogate variable analysis) to normalize instrumental drift. Include inter-batch quality controls (QCs) with pooled biological samples to track recovery variations (<20% CV). Use stable isotope-labeled internal standards (e.g., taurocholic acid-d4) as co-analytes to adjust for matrix effects .

Q. What statistical methods resolve contradictions in studies using deuterated bile acid analogs like 3α-Glycocholic Acid-d5?

Apply multivariate analysis (e.g., orthogonal partial least squares-discriminant analysis, OPLS-DA) to distinguish biological signals from technical noise. Cross-validate findings with alternative detection methods (e.g., enzymatic assays or immunohistochemistry). Reconcile discrepancies by re-analyzing raw data for potential adduct formation or ion suppression .

Q. What experimental controls are essential for microbiome-host interaction studies involving 3α-Glycocholic Acid-d5?

Include negative controls (e.g., deuterium-free media) to assess microbial degradation of the labeled compound. Use germ-free animal models or antibiotic-treated cohorts to isolate host-specific metabolism. Validate bacterial transformation products via metagenomic sequencing and targeted metabolomics. Account for matrix effects by spiking samples with structurally similar deuterated standards (e.g., glycoursodeoxycholic acid-d4) .

Methodological Considerations

  • Data Validation : Ensure internal standard recovery rates (e.g., oxazepam-d5, docosahexaenoic acid-d5) remain consistent (<35% variation) across sample batches. Use instrumental quality controls (InstQCs) every 10 injections to monitor MS stability .
  • Literature Integration : Cross-reference findings with primary bile acid metabolism studies and microbial genomic databases (e.g., KEGG, MetaCyc) to contextualize results .
  • Reproducibility : Document chromatographic gradients, MS parameters, and sample preparation protocols in adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.